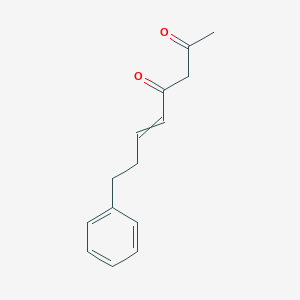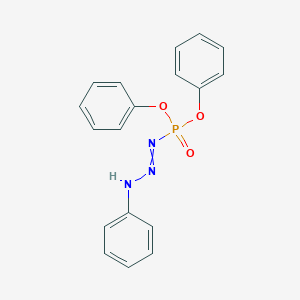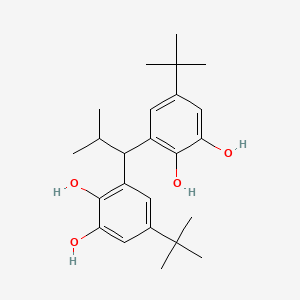
3,3'-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with tert-butyl groups and hydroxyl groups, connected through a 2-methylpropane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and 2-methylpropane-1,1-diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Biphenyldiol, 5,5’-diallyl-3,3’-dimethoxy-: Another aromatic compound with similar structural features.
2,2-Bis(bromomethyl)propane-1,3-diol: A compound with a similar backbone but different substituents.
Uniqueness
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds.
Propriétés
Numéro CAS |
94812-72-3 |
|---|---|
Formule moléculaire |
C24H34O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
5-tert-butyl-3-[1-(5-tert-butyl-2,3-dihydroxyphenyl)-2-methylpropyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H34O4/c1-13(2)20(16-9-14(23(3,4)5)11-18(25)21(16)27)17-10-15(24(6,7)8)12-19(26)22(17)28/h9-13,20,25-28H,1-8H3 |
Clé InChI |
ZHMSYTYESUASMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=C(C(=CC(=C1)C(C)(C)C)O)O)C2=C(C(=CC(=C2)C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


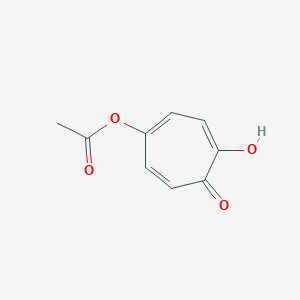
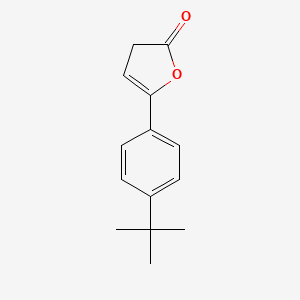
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

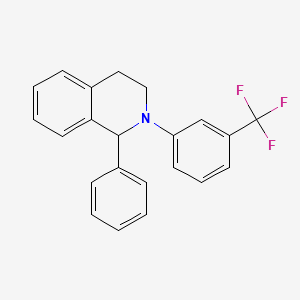

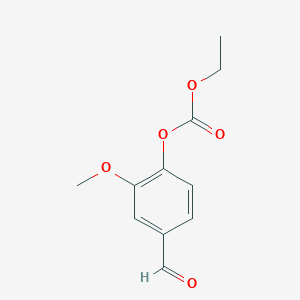
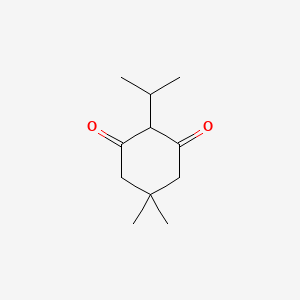
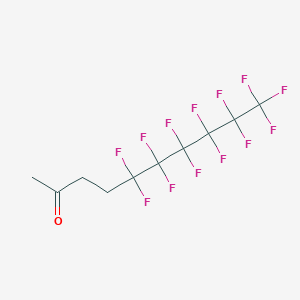
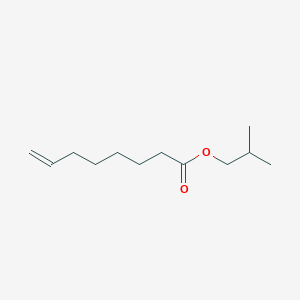
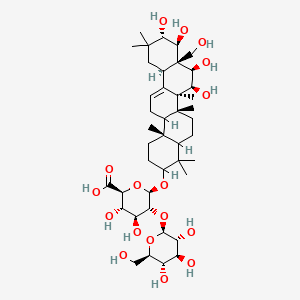
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
